An In-depth Technical Guide to 1-Butylisoquinolin-3-amine: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 1-Butylisoquinolin-3-amine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1][2] This structural framework serves as a cornerstone in medicinal chemistry, with derivatives demonstrating applications as antihypertensive agents, anesthetics, and vasodilators.[1] Within this class of compounds, 1-substituted isoquinolin-3-amines represent a promising area for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structural features, and a detailed synthetic protocol for a specific derivative, 1-Butylisoquinolin-3-amine. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering insights into the strategic design and synthesis of novel isoquinoline-based compounds.
Chemical Properties and Structural Elucidation
1-Butylisoquinolin-3-amine is a derivative of the parent molecule isoquinolin-3-amine, featuring a butyl group at the C1 position of the isoquinoline ring. The introduction of this alkyl substituent is expected to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₃H₁₆N₂ | Addition of a C₄H₉ group to the C₉H₈N₂ core of isoquinolin-3-amine. |
| Molecular Weight | 200.28 g/mol | Calculated based on the molecular formula. |
| IUPAC Name | 1-butylisoquinolin-3-amine | Standard nomenclature rules. |
| SMILES Notation | CCCCc1nc(N)c2ccccc2c1 | Representation of the chemical structure. |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 | The butyl group significantly increases the lipophilicity compared to isoquinolin-3-amine (LogP ≈ 1.8).[3] |
| pKa (of the amine) | ~5.0 | The basicity of the 3-amino group is expected to be similar to that of isoquinolin-3-amine, with minor electronic effects from the C1-butyl group. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform.[4] | The increased lipophilicity from the butyl chain will decrease aqueous solubility. |
Structural Analysis and Spectroscopic Characterization
The structural confirmation of 1-Butylisoquinolin-3-amine would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline core, as well as signals for the butyl chain. The protons on the carbon adjacent to the isoquinoline ring (α-methylene) will be deshielded and appear as a triplet. The terminal methyl group of the butyl chain will appear as a triplet further upfield. The amine protons (NH₂) will likely appear as a broad singlet.[5]
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms. The carbons of the isoquinoline ring will appear in the aromatic region, while the four carbons of the butyl chain will be in the aliphatic region.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by N-H stretching vibrations for the primary amine group, typically appearing as a pair of bands in the region of 3300-3500 cm⁻¹.[6] C-H stretching vibrations for the aromatic and aliphatic components will also be present.
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the butyl group or parts of it.[7]
Synthetic Pathway and Experimental Protocol
The synthesis of 1-Butylisoquinolin-3-amine can be achieved through a multi-step process, starting from readily available precursors. A plausible and efficient synthetic route is outlined below, followed by a detailed experimental protocol.
Retrosynthetic Analysis
A logical retrosynthetic approach involves the late-stage introduction of the butyl group to a pre-functionalized isoquinoline core. This strategy allows for the potential synthesis of a library of 1-alkylisoquinolin-3-amines by varying the alkylating agent.
Caption: Retrosynthetic analysis of 1-Butylisoquinolin-3-amine.
Synthetic Scheme
Caption: Proposed synthetic pathway for 1-Butylisoquinolin-3-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Nitroisoquinoline
-
To a stirred solution of isoquinoline in concentrated sulfuric acid, cooled in an ice bath, add concentrated nitric acid dropwise.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 3-nitroisoquinoline.
Rationale: Electrophilic nitration of isoquinoline occurs preferentially at the C5 and C8 positions. However, under strongly acidic conditions, nitration can be directed to the 3-position.
Step 2: Synthesis of 1-Chloro-3-nitroisoquinoline
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A mixture of 3-nitroisoquinoline and phosphorus oxychloride is heated at reflux for 3-4 hours.
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and the resulting solid is collected by filtration.
-
The crude product is washed with water and recrystallized from ethanol to give 1-chloro-3-nitroisoquinoline.
Rationale: The use of phosphorus oxychloride is a standard method for the conversion of a nitro group on a nitrogen-containing heterocycle to a chloro group, proceeding through a nucleophilic substitution mechanism.
Step 3: Synthesis of 1-Chloro-3-aminoisoquinoline
-
To a solution of 1-chloro-3-nitroisoquinoline in ethanol, add a solution of tin(II) chloride in concentrated hydrochloric acid.
-
The reaction mixture is heated at reflux for 2-3 hours.
-
After cooling, the mixture is made alkaline with a concentrated sodium hydroxide solution.
-
The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield 1-chloro-3-aminoisoquinoline.
Rationale: Tin(II) chloride in hydrochloric acid is a classic and effective reagent for the reduction of a nitro group to an amine.
Step 4: Synthesis of 1-Butylisoquinolin-3-amine
-
To a solution of 1-chloro-3-aminoisoquinoline in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of copper(I) iodide.
-
Cool the mixture to 0 °C and add a solution of butylmagnesium bromide in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-butylisoquinolin-3-amine.
Rationale: This is a copper-catalyzed cross-coupling reaction (a variation of a Kumada coupling) where the Grignard reagent (butylmagnesium bromide) displaces the chlorine atom on the isoquinoline ring. Copper catalysis is often necessary for efficient coupling with nitrogen-containing heterocyles.
Potential Applications in Drug Discovery
The isoquinoline nucleus is a well-established pharmacophore.[1] The introduction of a butyl group at the C1 position and an amine at the C3 position of the isoquinoline ring system creates a molecule with potential for diverse biological activities. Quinoline and isoquinoline derivatives have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Activity: Many quinoline-based compounds have shown potent anticancer properties.[8]
-
Antimicrobial Activity: The isoquinoline scaffold is present in several natural and synthetic antimicrobial agents.[1]
-
Anticonvulsant and Anti-inflammatory Effects: Derivatives of quinoline have been explored for their potential in treating neurological and inflammatory disorders.[8]
The specific biological profile of 1-Butylisoquinolin-3-amine would need to be determined through in vitro and in vivo screening. However, its structural features suggest it could be a valuable lead compound for further optimization in various drug discovery programs.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and a robust synthetic route for 1-Butylisoquinolin-3-amine. By leveraging the known chemistry of the isoquinoline core and applying established synthetic methodologies, this guide offers a practical framework for the preparation and study of this and related compounds. The exploration of such novel derivatives is crucial for the advancement of medicinal chemistry and the discovery of new therapeutic agents.
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